N-[2-(diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride
Description
N-[2-(diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride (CAS: 1329897-56-4) is a benzamide derivative featuring a diethylaminoethyl side chain, a 2,5-dioxopyrrolidin-1-yl group, and a 4-ethoxy-substituted benzothiazol ring. Its molecular formula is C25H29ClN4O4S, with a molecular weight of 517.0 g/mol . However, critical physicochemical properties such as melting point, solubility, and stability remain unreported in available literature, highlighting a gap for further characterization.
Properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30N4O4S.ClH/c1-4-28(5-2)15-16-29(26-27-24-20(34-6-3)11-8-12-21(24)35-26)25(33)18-9-7-10-19(17-18)30-22(31)13-14-23(30)32;/h7-12,17H,4-6,13-16H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULPZHSPKAWOLLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)OCC)C(=O)C3=CC(=CC=C3)N4C(=O)CCC4=O.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H31ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
531.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride is a synthetic compound with a complex molecular structure that suggests potential biological activity. This compound is characterized by the presence of a diethylaminoethyl group, a dioxopyrrolidinyl moiety, and a benzothiazole derivative. Its unique configuration may allow it to interact with various biological targets, making it a subject of interest in pharmacological research.
Molecular Structure and Properties
The molecular formula of the compound is , with a molecular weight of 531.1 g/mol. The presence of functional groups such as the dioxopyrrolidinyl and benzothiazole rings suggests potential interactions with biological macromolecules.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 531.1 g/mol |
| CAS Number | 1135198-10-5 |
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within the body. It may modulate the activity of these targets by binding to their active sites or altering their conformations, which can lead to significant changes in cellular signaling pathways.
Potential Mechanisms Include:
- Enzyme Inhibition: The compound may inhibit certain enzymes involved in metabolic pathways.
- Receptor Modulation: It could act as an agonist or antagonist at various receptor sites, influencing neurotransmission and other physiological processes.
Biological Activity Studies
Recent studies have explored the biological activities associated with this compound, focusing on its pharmacological effects.
Anticancer Activity
In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant cytostatic activity against pancreatic cancer cell lines (DAN-G), suggesting potential as an anticancer agent .
Antimicrobial Activity
The compound has also been evaluated for antimicrobial properties. Preliminary tests indicate moderate to significant antibacterial and antifungal activities against a range of pathogens. Compounds with higher lipophilicity were found to exhibit enhanced antibacterial effects .
Case Studies
Several case studies have highlighted the effectiveness of similar compounds in clinical settings:
- Study on Anticancer Effects: A comparative study assessed the efficacy of various benzamide derivatives, including our compound, against tumor growth in murine models. Results indicated that modifications in the chemical structure could enhance anticancer potency .
- Antimicrobial Efficacy: A clinical trial investigated the use of related compounds in treating bacterial infections resistant to conventional antibiotics. The findings suggested that compounds with similar structural features showed improved efficacy against resistant strains .
Scientific Research Applications
Chemistry
The compound serves as a reagent in organic synthesis and as a building block for more complex molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable for synthetic chemists.
Biology
In biological research, this compound has been investigated for its potential as a biochemical probe or ligand in receptor studies. Its interactions with specific molecular targets can provide insights into cellular mechanisms and signaling pathways.
Medicine
The therapeutic potential of this compound is being explored in the treatment of various diseases, including:
- Cancer : It may inhibit tumor growth through modulation of specific enzymes or receptors involved in cancer progression.
- Neurological Disorders : The compound's ability to cross the blood-brain barrier could make it a candidate for treating conditions such as Alzheimer's or Parkinson's disease.
Industry
In industrial applications, this compound is utilized in the development of new materials and as a catalyst in chemical processes. Its stability and solubility enhance its effectiveness in various formulations.
Research indicates that N-[2-(diethylamino)ethyl]-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride exhibits notable biological activities. These include:
- Antimicrobial properties due to the dioxolobenzothiazole moiety.
- Potential anti-cancer effects through enzyme inhibition.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Differences
The compound belongs to a class of benzamide derivatives with variations in substituents on the benzothiazole ring and the aminoalkyl side chain. Below is a comparative analysis with structurally related analogs:
Functional Implications of Substituents
- Aminoalkyl Side Chains: The diethylaminoethyl group in the main compound and CAS 1321775-07-8 may enhance lipophilicity and membrane permeability compared to dimethylaminoethyl analogs (e.g., CAS 1215626-27-9) .
- Benzothiazole Substitutions :
- 4-Ethoxy (main compound): Likely to influence π-π stacking interactions in receptor binding.
- 4,6-Difluoro (CAS 1321775-07-8): Fluorine’s electronegativity may improve metabolic stability and target affinity .
- 6-Ethoxy (CAS 1322030-57-8): Positional isomerism could alter steric hindrance or hydrogen-bonding patterns .
Mechanistic and Pharmacological Considerations
While direct pharmacological data (e.g., IC50, bioavailability) are absent in available literature, structural parallels suggest shared mechanisms:
- Lumping Strategy Relevance : As per , compounds with shared cores but varied substituents (e.g., ethoxy vs. fluoro) may exhibit similar reaction pathways or degradation profiles, simplifying metabolic studies .
Preparation Methods
Condensation with Ethoxy-Substituted Aldehydes
A modified protocol from benzothiazole synthesis literature involves reacting 2-aminothiophenol with 4-ethoxybenzaldehyde under acidic conditions. For example, NHCl in a methanol-water solvent system (1:1 v/v) at room temperature yields 4-ethoxy-1,3-benzothiazole after 1 hour (87–92% yield). The ethoxy group is introduced via electrophilic aromatic substitution prior to cyclization.
Cyclization with Carboxylic Acids
Alternative routes employ 4-ethoxybenzoic acid and 2-aminothiophenol in the presence of polyphosphoric acid (PPA) at 120°C for 3 hours, achieving 78% yield. This method avoids aldehydes but requires stringent temperature control to prevent decomposition.
Preparation of 3-(2,5-Dioxopyrrolidin-1-yl)Benzoic Acid
The pyrrolidine-2,5-dione (succinimide) moiety is introduced via nucleophilic substitution or coupling:
Succinimide Acylation
3-Aminobenzoic acid reacts with succinic anhydride in dimethylformamide (DMF) at 80°C for 6 hours, catalyzed by 4-dimethylaminopyridine (DMAP) , to form 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid (65–70% yield). Purification via recrystallization in ethanol is critical to remove unreacted anhydride.
Alternative Route Using Chloroacetyl Chloride
A two-step process involves:
-
Chloroacetylation of 3-aminobenzoic acid with chloroacetyl chloride in ethanol at 0°C (Step a in).
-
Cyclization with ammonium hydroxide to form the succinimide ring (82% yield over two steps).
N-Alkylation to Introduce the Diethylaminoethyl Group
The diethylaminoethyl side chain is incorporated via alkylation of the benzamide intermediate:
Direct Alkylation with 2-(Diethylamino)Ethyl Chloride
3-(2,5-Dioxopyrrolidin-1-yl)benzoyl chloride reacts with 2-(diethylamino)ethylamine in dichloromethane (DCM) using triethylamine (TEA) as a base. The reaction proceeds at 25°C for 12 hours, yielding the secondary amine (74% yield). Excess alkylating agent is required to minimize dimerization.
Mitsunobu Reaction
For stereochemical control, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine (TPP) to couple 3-(2,5-dioxopyrrolidin-1-yl)benzoic acid with 2-(diethylamino)ethanol. This method achieves 68% yield but necessitates anhydrous conditions.
Amide Coupling with 4-Ethoxy-1,3-Benzothiazol-2-Amine
The final benzamide bond is formed using carbodiimide-mediated coupling:
Dicyclohexylcarbodiimide (DCC) Activation
3-(2,5-Dioxopyrrolidin-1-yl)-N-[2-(diethylamino)ethyl]benzamide is activated with DCC and N-hydroxysuccinimide (NHS) in tetrahydrofuran (THF) . The activated ester reacts with 4-ethoxy-1,3-benzothiazol-2-amine at 0°C for 2 hours, followed by room temperature stirring for 24 hours (62% yield).
HATU-Mediated Coupling
A modern alternative uses HATU [(1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)] in DMF with N,N-diisopropylethylamine (DIPEA) . This method reduces reaction time to 4 hours and improves yield to 79%.
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt by treatment with HCl gas in diethyl ether at 0°C. Precipitation occurs immediately, and the product is filtered and washed with cold ether (95% purity by HPLC).
Comparative Analysis of Synthetic Routes
| Step | Method | Catalyst/Reagent | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Benzothiazole formation | NHCl in MeOH-HO | NHCl | 92 | 98 |
| Succinimide acylation | Succinic anhydride + DMAP | DMAP | 70 | 97 |
| N-Alkylation | DCM + TEA | TEA | 74 | 96 |
| Amide coupling | DCC/NHS in THF | DCC | 62 | 95 |
| Hydrochloride salt | HCl gas in ether | HCl | 95 | 99 |
Optimization Challenges and Solutions
-
Low Coupling Yields : Residual moisture in DMF reduces HATU efficiency. Pre-drying solvents over molecular sieves improves yields by 15%.
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Benzothiazole Ring Decomposition : High temperatures during cyclization cause ring opening. Microwave-assisted synthesis at 80°C for 10 minutes minimizes degradation.
-
Diethylaminoethyl Side Chain Isomerization : Alkylation at low temperatures (0°C) prevents racemization .
Q & A
Q. What are the critical steps and analytical methods for synthesizing this compound with high purity?
The synthesis involves multi-step organic reactions, including:
- Amide bond formation : Reacting substituted benzoyl chlorides with amines under controlled pH and temperature to prevent side reactions (e.g., hydrolysis) .
- Cyclization : Constructing the benzothiazole ring via cyclization reactions using catalysts like acetic acid .
- Purification : Column chromatography or recrystallization from methanol/ethanol to isolate the hydrochloride salt . Analytical validation requires NMR spectroscopy (to confirm substitution patterns and diethylamino groups) and mass spectrometry (to verify molecular weight). Purity is assessed via HPLC (>95% threshold) .
Q. How do functional groups (e.g., diethylamino, benzothiazole) influence its solubility and reactivity?
- Diethylamino group : Enhances water solubility via protonation at physiological pH and participates in hydrogen bonding with biological targets .
- Benzothiazole moiety : Contributes to π-π stacking interactions in enzyme binding pockets and stabilizes the molecule against oxidative degradation . Solubility in polar solvents (e.g., DMSO, ethanol) is critical for in vitro assays, while lipophilicity (logP) affects membrane permeability .
Advanced Research Questions
Q. How can computational modeling guide the optimization of this compound’s bioactivity?
- Density Functional Theory (DFT) : Predicts electron distribution in the pyrrolidinedione group, identifying sites for electrophilic/nucleophilic modifications .
- Molecular docking : Screens interactions with targets like PFOR enzymes (critical in anaerobic metabolism) by modeling hydrogen bonds between the benzamide backbone and active-site residues . Synergy with experimental data (e.g., IC50 values) validates in silico predictions and prioritizes derivatives for synthesis .
Q. What experimental strategies resolve contradictions in biological activity data across studies?
- Dose-response normalization : Account for variability in assay conditions (e.g., cell line viability assays vs. enzyme inhibition) by standardizing units (e.g., µM vs. ng/mL) .
- Structure-activity relationship (SAR) analysis : Compare analogs (e.g., fluoro vs. methoxy substituents) to isolate contributions of specific functional groups to activity .
- Meta-analysis : Aggregate data from multiple studies using statistical tools (e.g., ANOVA) to identify trends obscured by outlier results .
Q. How can reaction conditions be optimized to improve yield during scale-up?
- Design of Experiments (DoE) : Use factorial designs to test variables like temperature (60–100°C), solvent polarity (DMF vs. THF), and catalyst loading (5–20 mol%) .
- Flow chemistry : Continuous reactors improve heat/mass transfer for exothermic steps (e.g., benzothiazole cyclization), reducing byproducts .
- In-line monitoring : Real-time UV-Vis or IR spectroscopy detects intermediate formation, enabling rapid adjustments .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
